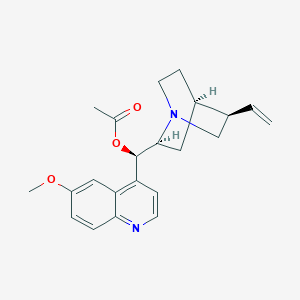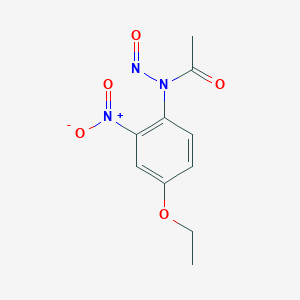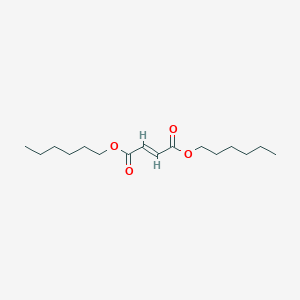
(R)-(6-甲氧基喹啉-4-基)((1S,2S,4S,5R)-5-乙烯基喹啉-2-基)甲基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate, also known as (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate, is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Cinchona Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
天然染料生产
奎宁乙酸酯,作为一种醌类化合物,可用于生产天然染料 . 醌类化合物是一类环状有机化合物,其特征在于一个饱和 (C6) 环,该环包含两个与羰基键合的氧原子,并且具有足够的共轭性以显示颜色 . 与其他替代性天然染料相比,它们表现出更好的染色性、稳定性、亮度和牢度 .
生物活性化合物合成
奎宁乙酸酯可用于生物活性化合物的合成 . C-H活化策略是一种快速发展且直接的概念,用于构建多种多样的键,例如碳-碳 (C-C) 键和碳-杂原子 (C-O/N/S/P) 键 . 这种方法在利用非官能化醌类化合物合成杂官能化或杂环稠合醌类化合物方面很有用 .
电化学探针
醌类化合物,包括奎宁乙酸酯,被用作电化学探针,用于包括生物能量学在内的广泛应用 . 醌类化合物的一个电化学特征是它们可能缓慢的电子转移动力学 .
环境可持续性
醌类染料,包括奎宁乙酸酯,比许多合成对应物更安全 . 它们的提取、纯化和分析简单快捷,使其成为合成等效物的潜在替代品 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/200
作用机制
Target of Action
Quinine acetate primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . The drug is toxic to the malaria parasite, interfering with its ability to break down and digest hemoglobin .
Mode of Action
Quinine acetate works by accumulating in the parasite’s lysosomes and binding to heme . This interaction disrupts the parasite’s ability to break down and digest hemoglobin . It also depresses oxygen uptake and carbohydrate metabolism . Furthermore, it intercalates into the parasite’s DNA, disrupting its replication and transcription .
Biochemical Pathways
Quinine acetate affects the shikimate pathway, a major link between primary and secondary metabolism in higher plants . This pathway produces aromatic amino acids L-phenylalanine (L-Phe), L-tyrosine (L-Tyr), and L-tryptophan (L-Trp), which are molecular building blocks for protein biosynthesis .
Pharmacokinetics
Quinine acetate is readily absorbed, mainly from the upper small intestine . It is distributed in adults at 2.5 to 7.1 L/kg (varies with severity of infection) and in children at 0.9 L/kg (subjects with malaria) . It is metabolized in the liver via CYP450 enzymes, primarily CYP3A4 . The major metabolite, 3-hydroxyquinine, is less active than the parent compound . About 20% of the drug is excreted unchanged in the urine .
Result of Action
Quinine acetate is a highly active inhibitor of the erythrocytic forms of malarial parasites, making it an efficient drug for the clinical cure of malaria . It is also an effective gametocytocide in vivax and quartan malaria, but has little effect on the gametocytes of falciparum malaria .
Action Environment
The action of quinine acetate can be influenced by various environmental factors. For instance, the severity of infection and the route of administration can impact quinine pharmacokinetics . Nutritional status also plays a role . Furthermore, the drug’s action can be modulated by the interaction with small intestinal bitter receptors .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate involves the protection of the amine group, followed by the addition of the vinyl group, and then the deprotection of the amine group. The final step involves the coupling of the quinoline and quinuclidine groups via an ester linkage.", "Starting Materials": ["6-Methoxyquinoline", "2-vinylquinuclidine", "acetic anhydride", "triethylamine", "methanol", "dichloromethane", "sodium bicarbonate", "sodium sulfate"], "Reaction": [ { "Step 1": "6-Methoxyquinoline is protected with acetic anhydride and triethylamine in dichloromethane to form the corresponding acetyl derivative." }, { "Step 2": "2-vinylquinuclidine is added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the desired product." }, { "Step 3": "The reaction mixture is quenched with methanol and then treated with sodium bicarbonate to remove the acetyl protecting group." }, { "Step 4": "The resulting mixture is extracted with dichloromethane and the organic layer is dried over sodium sulfate." }, { "Step 5": "The product is purified by column chromatography to yield the final compound, (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate." } ] } | |
CAS 编号 |
18797-86-9 |
分子式 |
C22H26N2O3 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
[(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15-,16+,21-,22+/m0/s1 |
InChI 键 |
LBXIBQQYUBUMMK-VYXDICFBSA-N |
手性 SMILES |
CC(=O)O[C@@H]([C@@H]1C[C@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
SMILES |
CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
规范 SMILES |
CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
同义词 |
acetylquinine |
产品来源 |
United States |
Q & A
Q1: What is the significance of the solubility of quinine salts in the context of drug absorption?
A: The research paper "The Effect of Alkalis Upon the Solubility of Quinine Salts" [] investigates how the solubility of quinine salts, including (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate (quinine acetate), is affected by pH and the presence of various alkaline salts. [] This is significant because a drug's solubility in the gastrointestinal tract can directly impact its absorption into the bloodstream. [] The study found that quinine salts form precipitates with alkaline salts at specific pH ranges, potentially influencing their bioavailability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















